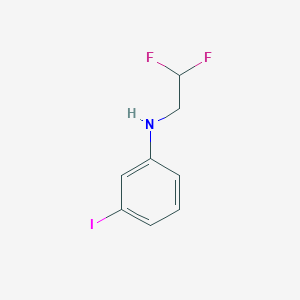

N-(2,2-difluoroethyl)-3-iodoaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,2-difluoroethyl)-3-iodoaniline” is a compound that likely contains an aniline group (a phenyl group attached to an amino group), a difluoroethyl group (a two-carbon chain with two fluorine atoms attached), and an iodine atom. The exact properties of this compound would depend on the specific arrangement of these groups .

Molecular Structure Analysis

The molecular structure of “N-(2,2-difluoroethyl)-3-iodoaniline” would likely involve a benzene ring (from the aniline group) attached to an amino group, which is in turn attached to a two-carbon chain with two fluorine atoms. One of the carbons on the benzene ring would also be attached to an iodine atom .Wissenschaftliche Forschungsanwendungen

Fluorine-19 MRI Tracing

The compound has been proposed as an alternative tracer for Fluorine-19 Magnetic Resonance Imaging (MRI) . Its structure allows for the creation of thermoresponsive copolymers that can be used as non-toxic tracers, overcoming issues related to poor biodistribution due to strong fluorophilicity .

Nanogel Composition

In nanotechnology, this compound contributes to the internal structure of nanogels. These nanogels can serve as prominent 19F MRI tracers . The structure of self-assembled particles of the copolymer containing N-(2,2-difluoroethyl)-3-iodoaniline was investigated to understand its potential in diagnostic imaging .

Biomaterials for Tissue Regeneration

The compound is utilized in the development of gelatin-based biomaterial inks. These inks are used in digital light processing for additive manufacturing, aimed at bone tissue regeneration. The presence of N-(2,2-difluoroethyl)-3-iodoaniline allows for excellent MRI visualization, which is crucial for monitoring cell colonization and degradation rates in vivo .

Scaffold Material Production

In regenerative medicine, the compound aids in producing scaffold materials with high stiffness and shape fidelity. These materials are suitable for bone regeneration and are compatible with stem cells, promoting osteogenic differentiation .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as bexicaserin , have been under investigation for their potential effects on various biological targets.

Mode of Action

It’s known that the 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . The presence of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity .

Biochemical Pathways

The compound’s 2,2-difluoroethyl group has been shown to participate in reactions such as the asymmetric s n 2’-s n 2’ reaction , indicating potential involvement in complex biochemical transformations.

Pharmacokinetics

For instance, the C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .

Result of Action

The compound’s potential to participate in complex biochemical reactions suggests it could have significant effects at the molecular and cellular levels .

Action Environment

The action of N-(2,2-difluoroethyl)-3-iodoaniline can be influenced by various environmental factors. For example, the solubility of fluorinated polyacrylamides in water can be easily controlled by changing the number of fluorine atoms in N-ethyl groups . This suggests that the compound’s action, efficacy, and stability could be modulated by its environment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,2-difluoroethyl)-3-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2IN/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXDEAOTNRLGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-difluoroethyl)-3-iodoaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pteridin-4-one](/img/structure/B2742948.png)

![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2742955.png)

![1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide](/img/structure/B2742956.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-4,5-difluorophenyl)amino]acetamide](/img/structure/B2742969.png)

![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)